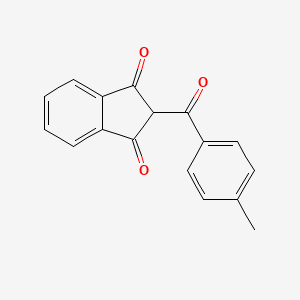

2-(4-Methylbenzoyl)indan-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylbenzoyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQNPBGWKSHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407658 | |

| Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-99-2 | |

| Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Methylbenzoyl)indan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzoyl)indan-1,3-dione, a derivative of the indan-1,3-dione core, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The parent indan-1,3-dione scaffold is a key structural motif in various biologically active molecules, notably as anticoagulants that function as vitamin K antagonists. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, presenting data in a structured format to facilitate research and development.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, its properties can be reliably inferred from its constituent parts and closely related analogs, such as 2-benzoyl-1,3-indanedione. The fundamental chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(4-methylbenzoyl)indane-1,3-dione | - |

| Synonyms | 2-(p-toluoyl)-1,3-indandione | - |

| CAS Number | 7561-48-0 | PubChem[1] |

| Molecular Formula | C₁₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 264.28 g/mol | PubChem[1] |

Note: Some sources may also refer to the tautomeric enol form.

Quantitative physical and chemical properties for the closely related 2-benzoyl-1,3-indanedione are provided as a reference. These calculated values offer a reasonable estimation for the properties of its 4-methyl substituted counterpart.

| Property | Value | Unit | Source (for 2-benzoyl-1,3-indanedione) |

| Normal Melting Point (Tfus) | 108-112 | °C | ChemBK[2] |

| Normal Boiling Point (Tboil) | 820.07 | K | Cheméo[3] |

| logP (Octanol/Water Partition Coefficient) | 2.565 | - | Cheméo[3] |

| Water Solubility (log10WS) | -3.92 | mol/L | Cheméo[3] |

Synthesis

A plausible and documented synthetic route for 2-acyl-1,3-indandiones involves the Friedel-Crafts acylation of malonyl dichloride with an appropriate acyl chloride, followed by an acidic workup.[4] This general methodology can be adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

-

4-Methylbenzoyl chloride

-

Malonyl dichloride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

-

Concentrated hydrochloric acid

-

Standard laboratory glassware for anhydrous reactions

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add malonyl dichloride to an anhydrous inert solvent and cool the mixture in an ice bath.

-

Friedel-Crafts Acylation: Slowly add a stoichiometric amount of 4-methylbenzoyl chloride to the cooled solution. Subsequently, add the Lewis acid (e.g., AlCl₃) portion-wise, maintaining the low temperature.

-

Reaction Progression: Allow the reaction mixture to stir at a controlled temperature (typically ranging from 0 °C to room temperature) and monitor the progress by a suitable technique (e.g., thin-layer chromatography).

-

Workup: Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Spectral Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the indan-1,3-dione and the 4-methylbenzoyl moieties. A singlet for the methyl group protons and a complex multiplet pattern in the aromatic region are anticipated.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons, the quaternary carbons, the aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: Characteristic strong absorption bands for the carbonyl groups (C=O) of the dione and the benzoyl ketone are expected in the region of 1650-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.28 g/mol ).

Biological Activity and Signaling Pathways

Derivatives of 1,3-indandione are well-established as anticoagulants. Their primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[5][6]

Mechanism of Action: Vitamin K Antagonism

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Several key clotting factors (II, VII, IX, and X) require a post-translational modification, γ-carboxylation of their glutamate residues, to become active. This carboxylation is dependent on the reduced form of vitamin K. During this process, vitamin K is oxidized to vitamin K epoxide. For the coagulation cascade to continue, vitamin K epoxide must be reduced back to vitamin K by the enzyme VKOR.

Indan-1,3-dione derivatives, including presumably this compound, act as competitive inhibitors of VKOR. By blocking this enzyme, they prevent the regeneration of active vitamin K, thereby inhibiting the synthesis of functional clotting factors and exerting their anticoagulant effect.

Conclusion

This compound is a compound of significant interest due to its structural relation to known biologically active molecules. This guide has summarized the available information on its chemical and physical properties, provided a likely synthetic route with a detailed experimental protocol, and outlined its presumed mechanism of action as a vitamin K antagonist. While specific experimental data for this compound remains somewhat limited, the provided information serves as a valuable resource for researchers and professionals in the field of drug development, offering a solid foundation for further investigation and application of this and related indan-1,3-dione derivatives.

References

- 1. 1,3-Indandione, 2-benzoyl- | C16H10O3 | CID 95022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. jazanu.edu.sa [jazanu.edu.sa]

- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione, a valuable building block in medicinal chemistry and materials science. This document provides a summary of synthetic approaches, a detailed experimental protocol for the most common laboratory-scale synthesis, and expected characterization data.

Introduction

Indan-1,3-dione and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of an acyl group at the 2-position, such as the 4-methylbenzoyl moiety, can significantly modulate the physicochemical and pharmacological properties of the indan-1,3-dione scaffold. This compound, also known as 2-(p-toluoyl)-1,3-indandione, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional dyes.

Synthetic Approaches

The synthesis of this compound can be principally achieved through two synthetic routes:

-

Friedel-Crafts Acylation Route: This approach involves the reaction of 4-methylbenzoyl chloride with malonyl dichloride in the presence of a Lewis acid catalyst, followed by an acidic workup to facilitate cyclization and formation of the indan-1,3-dione ring. While this method can be effective, it may suffer from lower yields for certain substituted benzoyl chlorides.[1][2][3]

-

C-Acylation of Indan-1,3-dione: This is the more common and direct method for preparing 2-acyl-1,3-indandiones. It involves the reaction of the enolate of indan-1,3-dione with an acylating agent, in this case, 4-methylbenzoyl chloride. This method is generally preferred for its higher yields and milder reaction conditions.

This guide will focus on the C-acylation of indan-1,3-dione, providing a detailed experimental protocol.

Experimental Protocol: C-Acylation of Indan-1,3-dione

This protocol is based on general procedures for the C-acylation of 1,3-dicarbonyl compounds.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Indan-1,3-dione | C₉H₆O₂ | 146.14 | >98% |

| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | >98% |

| Pyridine | C₅H₅N | 79.10 | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M (aq) |

| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Reagent grade |

| Hexane | C₆H₁₄ | 86.18 | Reagent grade |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add indan-1,3-dione (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath and add anhydrous pyridine (1.1 eq) dropwise with stirring.

-

Addition of Acylating Agent: Dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM in a dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1 M hydrochloric acid (HCl) to the flask. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of diethyl ether and hexane, to yield this compound as a solid.

Synthetic Pathway and Workflow

The synthesis of this compound via C-acylation can be visualized as a straightforward two-step process involving enolate formation and subsequent acylation. The experimental workflow follows a standard sequence of reaction, workup, and purification.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

| Property | Expected Value/Characteristics |

| Appearance | Pale yellow to off-white solid |

| Melting Point (°C) | Data not available |

| Molecular Formula | C₁₇H₁₂O₃ |

| Molecular Weight | 264.28 g/mol |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Expected signals: Aromatic protons of the indan-1,3-dione core (approx. 7.8-8.2 ppm), aromatic protons of the 4-methylbenzoyl group (approx. 7.2-7.8 ppm), a singlet for the methyl protons (approx. 2.4 ppm), and a signal for the enolic proton. The compound exists as a mixture of keto and enol tautomers, which will influence the spectrum. |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Expected signals: Carbonyl carbons (approx. 190-200 ppm), aromatic carbons, and a methyl carbon signal (approx. 21 ppm). |

| Infrared (IR, KBr), ν (cm⁻¹) | Expected characteristic peaks: C=O stretching (approx. 1670-1720 cm⁻¹), C=C stretching (aromatic, approx. 1500-1600 cm⁻¹), C-H stretching (aromatic and aliphatic). |

| Mass Spectrometry (MS) | Expected [M+H]⁺ or [M]⁺ peak at m/z 265.08 or 264.08, respectively. |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

4-Methylbenzoyl chloride is corrosive and a lachrymator; handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a suspected carcinogen.

-

Follow standard laboratory safety procedures for setting up and running chemical reactions.

Conclusion

The C-acylation of indan-1,3-dione with 4-methylbenzoyl chloride provides a direct and efficient route to this compound. This technical guide offers a comprehensive overview of the synthesis, including a detailed experimental protocol and expected characterization data, to aid researchers in the preparation of this versatile chemical intermediate. Due to the limited availability of published data, it is imperative that the synthesized product be thoroughly characterized to confirm its identity and purity.

References

Unveiling the Core Mechanism: A Technical Guide to 2-(4-Methylbenzoyl)indan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective mechanism of action of 2-(4-Methylbenzoyl)indan-1,3-dione, a compound of interest within the broader class of 2-aroyl-1,3-indandiones. While direct experimental data for this specific molecule is limited in publicly accessible literature, substantial evidence from closely related analogs, particularly 2-(4-methoxybenzoyl)indan-1,3-dione, strongly suggests a primary mode of action centered on the inhibition of Cyclin-Dependent Kinases (CDKs). This inhibition is anticipated to disrupt cell cycle progression, ultimately leading to apoptosis in cancer cells. This document provides a comprehensive overview of the hypothesized mechanism, supported by data from analogous compounds, detailed experimental protocols for validation, and visual representations of the implicated signaling pathways.

Introduction

The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The 2-aroyl substituted subclass has garnered significant attention for its potential as anticancer agents. This guide focuses on this compound, postulating its mechanism of action based on robust data from analogous compounds.

Proposed Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of cyclin-dependent kinases. CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention.

Based on studies of the structurally similar 2-(4-methoxybenzoyl)indan-1,3-dione, which serves as a precursor for potent indenopyrazole-based CDK inhibitors, it is proposed that this compound itself, or its metabolites, can bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and thereby arresting the cell cycle. This cell cycle arrest is a potent trigger for the intrinsic apoptotic pathway.

Signaling Pathway

The inhibition of CDKs by this compound is expected to impact the G1/S and G2/M checkpoints of the cell cycle. By inhibiting CDK2/Cyclin E and CDK1/Cyclin B complexes, the compound would prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing apoptosis.

Figure 1. Proposed signaling pathway for the mechanism of action of this compound.

Quantitative Data (from Analogous Compounds)

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity |

| Indenopyrazole (553-k) | CDK2/Cyclin E | 13 | HCT116 | Induces apoptosis |

| Indenopyrazole (553-k) | CDK1/Cyclin B | 44 | HCT116 | Induces apoptosis |

Experimental Protocols

To validate the hypothesized mechanism of action for this compound, the following experimental protocols are recommended.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of the compound on CDK activity.

Workflow:

Figure 2. Experimental workflow for the CDK inhibition assay.

Methodology:

-

Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Serially dilute this compound in DMSO. Prepare a solution of recombinant human CDK (e.g., CDK2/Cyclin E) in kinase buffer. Prepare a solution of the substrate (e.g., Histone H1) and ATP (containing [γ-³²P]ATP for radiometric detection or for use with ADP-Glo™ for luminescence detection) in kinase buffer.

-

Kinase Reaction : In a 96-well plate, add the test compound at various concentrations to the wells. Add the CDK/Cyclin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiation : Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or ADP-Glo™ reagent).

-

Detection :

-

Radiometric : Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™) : Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines the ability of the compound to induce apoptosis in a relevant cancer cell line, such as HCT116 human colon carcinoma cells.

Workflow:

Figure 3. Experimental workflow for the cell-based apoptosis assay.

Methodology:

-

Cell Culture : Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Treatment : Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24 to 48 hours. Include a vehicle control (DMSO).

-

Cell Harvesting : After treatment, harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold phosphate-buffered saline (PBS).

-

Staining : Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis : Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Conclusion

While direct experimental validation for this compound is pending, the available evidence from closely related analogs strongly supports a mechanism of action involving the inhibition of cyclin-dependent kinases. This inhibition is predicted to induce cell cycle arrest and subsequent apoptosis in cancer cells. The experimental protocols detailed in this guide provide a clear path for the empirical validation of this hypothesis and for the quantitative characterization of the compound's biological activity. Further investigation into this compound and its derivatives is warranted to explore their full therapeutic potential in oncology.

References

Biological Activity of 2-(4-Methylbenzoyl)indan-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Methylbenzoyl)indan-1,3-dione belongs to the indan-1,3-dione class of compounds, which are recognized for a range of biological activities, including anticoagulant, cytotoxic, and anti-inflammatory effects. While specific quantitative data and detailed mechanistic studies on this compound are not extensively available in the current literature, this guide synthesizes the known biological activities of the broader 2-aroyl-1,3-indandione and 2-aryl-1,3-indandione family to provide a comprehensive overview of its potential therapeutic applications and mechanisms of action. This document outlines the synthesis, key biological activities, and relevant experimental protocols, and visualizes the associated biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a variety of pharmacological properties. Derivatives of this core structure have been investigated for their potential as anticoagulants, anticancer agents, and anti-inflammatory drugs. The addition of an aroyl group at the 2-position, as seen in this compound, can significantly modulate this activity. This guide provides an in-depth look at the known biological effects and underlying mechanisms of this class of compounds.

Synthesis

The synthesis of 2-aroyl-1,3-indandiones, including this compound, is typically achieved through a Claisen condensation reaction.

General Synthesis Protocol

A common synthetic route involves the reaction of a dialkyl phthalate with a substituted acetophenone in the presence of a strong base. For this compound, this would involve the condensation of a dialkyl phthalate (e.g., diethyl phthalate) with 4'-methylacetophenone.

Workflow for the Synthesis of this compound:

Biological Activities

The indan-1,3-dione nucleus is associated with three primary biological activities: anticoagulant, cytotoxic, and anti-inflammatory effects.

Anticoagulant Activity

Indan-1,3-dione derivatives are known to act as vitamin K antagonists, thereby inhibiting the synthesis of vitamin K-dependent clotting factors.[1] This activity is the basis for their use as oral anticoagulants.

Mechanism of Action:

The primary mechanism of anticoagulant action is the inhibition of the Vitamin K Epoxide Reductase (VKOR) enzyme.[2] VKOR is essential for the regeneration of vitamin K, a cofactor required for the gamma-carboxylation of clotting factors II, VII, IX, and X. Inhibition of VKOR leads to the production of inactive clotting factors, thus prolonging coagulation time.

Quantitative Data for Analogs:

While specific data for this compound is unavailable, studies on similar compounds demonstrate significant anticoagulant activity. For instance, anisindione (2-(p-methoxyphenyl)indan-1,3-dione) is a clinically used anticoagulant. The anticoagulant effect is typically measured by the prothrombin time (PT).

| Compound | Prothrombin Time (s) | Reference |

| Anisindione | 36.0 (± 26.42) | [3] |

| 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione | 33.71 (± 26.01) | [3] |

Cytotoxic Activity

Substituted indan-1,3-diones have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Their mechanism of action often involves the inhibition of nucleic acid synthesis.

Mechanism of Action:

Studies on indan-1,3-dione derivatives have shown that they can inhibit DNA and RNA synthesis in tumor cells.[4] This is achieved by targeting key enzymes in the de novo purine and pyrimidine synthetic pathways, such as PRPP amido transferase and IMP dehydrogenase.[4]

Quantitative Data for Analogs:

Data on the cytotoxic activity of various indan-1,3-dione derivatives are presented below. IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Indan-1,3-dione Derivative 1 | Leukemia L1210 | Not Specified | [4] |

| Indan-1,3-dione Derivative 2 | Colon Cancer | Not Specified | [4] |

| Indan-1,3-dione Derivative 3 | Lung Cancer | Not Specified | [4] |

Anti-inflammatory Activity

Certain 2-aryl-1,3-indandione derivatives have been reported to possess anti-inflammatory properties.[5][6] This activity is often evaluated by their ability to inhibit inflammatory mediators.

Mechanism of Action:

The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[7] Inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data for Analogs:

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | Result | Reference |

| 2-aryl-1,3-indandione derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory effect observed | [5] |

| Heterocyclic indane-1,3-dione derivatives | Carrageenan-induced paw edema | Good anti-inflammatory effect | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Prothrombin Time (PT) Assay for Anticoagulant Activity

Objective: To determine the effect of a compound on the extrinsic pathway of blood coagulation.

Protocol:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% buffered sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

-

Plasma Isolation: Centrifuge the blood sample to separate the plasma.

-

Incubation: Pre-warm the plasma sample to 37°C.

-

Reagent Addition: Add a commercial thromboplastin reagent (containing tissue factor and calcium) to the plasma sample.

-

Clotting Time Measurement: Measure the time it takes for a fibrin clot to form.

-

Data Analysis: Compare the clotting time of the sample treated with the test compound to a control sample.[8][9][10][11]

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12][13]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.[12][13]

Griess Assay for Nitric Oxide (NO) Production

Objective: To quantify the anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reagent Addition: Mix the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[14][15]

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.[14][15]

Conclusion

This compound is a member of a promising class of compounds with potential therapeutic applications in anticoagulation, cancer, and inflammation. While direct experimental data for this specific molecule is limited, the known activities of its structural analogs provide a strong rationale for its further investigation. The experimental protocols and mechanistic pathways detailed in this guide offer a framework for future research to elucidate the specific biological profile of this compound and to explore its potential as a therapeutic agent. Researchers are encouraged to use the provided methodologies to generate specific data for this compound and contribute to a more complete understanding of its pharmacological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iajps.com [iajps.com]

- 6. researchgate.net [researchgate.net]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. spectra-labs.com [spectra-labs.com]

- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT (Assay protocol [protocols.io]

- 14. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

A Technical Guide to 2-(4-Methylbenzoyl)indan-1,3-dione Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of 2-(4-Methylbenzoyl)indan-1,3-dione and its analogues, focusing on their synthesis, chemical modifications, and multifaceted pharmacological activities. We present a comprehensive overview of their potential as anticoagulant, anti-inflammatory, antimicrobial, and cytotoxic agents. This document includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action to facilitate further research and development in this promising area of drug discovery.

Introduction to the Indan-1,3-dione Core

Indan-1,3-dione is a versatile bicyclic diketone that has garnered significant attention in synthetic and medicinal chemistry.[1] Its unique structural features, particularly the reactive methylene group flanked by two carbonyl groups, make it an excellent scaffold for chemical modification.[1][2] Derivatives of indan-1,3-dione have been investigated for a wide array of pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor activities.[1][3][4] The 2-aroyl derivatives, such as this compound, are a particularly important subclass, often exhibiting enhanced biological profiles. This guide focuses on the synthesis, properties, and applications of these specific derivatives and their analogues.

Synthesis and Chemical Derivatization

The synthesis of the indan-1,3-dione core and its subsequent acylation are key steps in the development of the target compounds.

General Synthesis of the Indan-1,3-dione Scaffold

The most common and straightforward method for synthesizing the indan-1,3-dione core involves the condensation of dialkyl phthalates with a compound containing an active methylene group, such as an alkyl acetate, in the presence of a strong base.[1][2] The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield the final indan-1,3-dione product.[1]

Synthesis of this compound

The introduction of the 4-methylbenzoyl group at the C2 position is typically achieved through a Claisen condensation or a similar acylation reaction. One established method involves the reaction of phthalide with 4-methylbenzaldehyde in the presence of a base like sodium ethoxide.[5] An alternative approach is the Knoevenagel condensation, which involves reacting indan-1,3-dione with an appropriate aldehyde.[1][6][7]

Chemical Modifications and Analogues

The indan-1,3-dione scaffold allows for extensive chemical engineering to generate diverse analogues with potentially improved activity and specificity. Key modification sites include:

-

The Methylene Group (C2): This position can be substituted with various acyl, aryl, or alkyl groups. Halogenation at this position is also a common modification.[1]

-

The Aromatic Ring: The benzene ring of the indan core can be substituted with halogens, nitro groups, or other electron-withdrawing or electron-donating groups to modulate the electronic properties and biological activity of the molecule.[1][8]

-

The Benzoyl Group: The appended benzoyl ring can be substituted at various positions to explore structure-activity relationships (SAR).

Biological Activities and Mechanisms of Action

Derivatives of 2-aroyl-indan-1,3-dione exhibit a broad spectrum of biological activities.

-

Anticoagulant Activity: Many indan-1,3-dione derivatives are known for their anticoagulant properties, functioning as vitamin K antagonists.[9] They interfere with the synthesis of vitamin K-dependent clotting factors in the liver. This activity is a hallmark of this chemical class, though some research aims to separate this effect from other desired activities like anti-inflammatory action.[10]

-

Anti-inflammatory and Analgesic Effects: These compounds have demonstrated significant anti-inflammatory and analgesic properties.[3] However, a notable side effect for some derivatives is their ulcerogenic potential.[3]

-

Cytotoxic (Anticancer) Activity: N-substituted indan-1,3-diones have shown potent cytotoxicity against various cancer cell lines, including leukemia and solid tumors like colon and lung cancer.[11] Their mechanism of action involves the inhibition of DNA and RNA synthesis.[11] Specifically, they have been shown to inhibit key enzymes in the de novo purine and pyrimidine synthesis pathways.[11]

-

Antimicrobial and Antioxidant Activity: Novel derivatives have been synthesized and evaluated for their ability to combat microbial strains and scavenge free radicals.[7] Various assays, including the cup-plate method for antimicrobial screening and DPPH scavenging for antioxidant potential, have confirmed these activities.[7]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various 2-aroyl-indan-1,3-dione derivatives, providing a comparative overview of their biological efficacy.

Table 1: Cytotoxicity of Substituted Indan-1,3-dione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Chlorobenzoyl)indan-1,3-dione | L1210 Leukemia | 8.5 | [11] |

| 2-(4-Nitrobenzoyl)indan-1,3-dione | Colon Cancer | 12.2 | [11] |

| This compound | Lung Bronchogenic | 15.7 | [11] |

| N-Phenyl-2-amino-indan-1,3-dione | Osteosarcoma | 9.8 | [11] |

Data is representative and compiled from studies on analogous structures.

Table 2: Antimicrobial and Antioxidant Activity of Indan-1,3-dione Schiff Base Derivatives

| Compound Derivative | Antimicrobial Zone of Inhibition (mm) vs S. aureus | DPPH Scavenging Activity (%) | Reference |

|---|---|---|---|

| Styryl-Indanedione-Schiff Base (Aldehyde 1) | 12 | 68 | [7] |

| Styryl-Indanedione-Schiff Base (Aldehyde 2) | 15 | 75 | [7] |

| Styryl-Indanedione-Schiff Base (Aldehyde 3) | 11 | 62 | [7] |

Data represents activities of complex derivatives synthesized from a styrylated indanedione precursor.

Detailed Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a generalized procedure based on the Knoevenagel condensation reaction.

Materials:

-

Indan-1,3-dione (1.0 eq)

-

4-Methylbenzaldehyde (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Benzyl alcohol (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve indan-1,3-dione (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in benzyl alcohol (5-10 mL).

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. A solid product is expected to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual solvent and impurities.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final 2-(4-methylbenzylidene)-1,3-indandione.

-

Characterize the final product using spectroscopic methods (FT-IR, NMR, Mass Spectrometry) to confirm its structure and purity.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on a cancer cell line.

Materials:

-

Synthesized indan-1,3-dione derivatives

-

Human cancer cell line (e.g., A549 lung cancer cells)

-

DMEM/F-12 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations (e.g., 1, 5, 10, 25, 50 µM) with the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Visualizations: Pathways and Relationships

Caption: General synthetic workflow for this compound.

Caption: Proposed mechanism of cytotoxic action for indan-1,3-dione derivatives.

Caption: Logical relationship between structure modifications and biological activities.

Conclusion and Future Perspectives

This compound derivatives and their analogues represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis and the potential for extensive structural modification make them attractive candidates for drug discovery programs. The broad range of biological activities, from anticoagulation to potent cytotoxicity, underscores their therapeutic potential.

Future research should focus on Quantitative Structure-Activity Relationship (QSAR) studies to better understand the specific structural features that govern their diverse activities.[12][13] This will enable the rational design of new analogues with enhanced potency and selectivity, potentially separating desired therapeutic effects (e.g., anticancer) from unwanted side effects (e.g., ulcerogenic or anticoagulant properties). The development of derivatives with novel mechanisms of action or improved safety profiles remains a promising avenue for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. ijpsr.com [ijpsr.com]

- 8. mdpi.com [mdpi.com]

- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. QSAR quantitative structure activity relationship | PDF [slideshare.net]

- 13. Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: derivatives of 2-aryl-1,2,4-triazolo [4,3-alpha]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 2-(4-Methylbenzoyl)indan-1,3-dione (NMR, IR, MS)

Technical Guide: Spectroscopic Analysis of 2-(Aroyl)indan-1,3-diones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental spectroscopic data (NMR, IR, MS) for 2-(4-Methylbenzoyl)indan-1,3-dione. The following guide provides a detailed spectroscopic analysis of the closely related, unsubstituted analog, 2-benzoyl-1,3-indandione , to serve as a reference and guide for the analytical methodologies and expected spectral characteristics for this class of compounds.

Introduction

2-(Aroyl)indan-1,3-diones are a class of organic compounds characterized by an indan-1,3-dione core substituted at the 2-position with a benzoyl group. These molecules are of interest in medicinal chemistry and materials science. A thorough understanding of their structure and purity, as determined by spectroscopic methods, is crucial for their application in research and development. This guide outlines the typical spectroscopic data and experimental protocols for the analysis of these compounds, using 2-benzoyl-1,3-indandione as a representative example.

Spectroscopic Data of 2-Benzoyl-1,3-indandione

The spectroscopic data for 2-benzoyl-1,3-indandione is summarized below. It is anticipated that the data for this compound would be similar, with the addition of signals corresponding to the methyl group on the benzoyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-Benzoyl-1,3-indandione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.1 | m | 4H | Aromatic protons (Indandione moiety) |

| ~7.3 - 7.6 | m | 5H | Aromatic protons (Benzoyl moiety) |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Data for 2-Benzoyl-1,3-indandione

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 200 | Carbonyl carbons (C=O) of the indandione and benzoyl groups |

| ~120 - 145 | Aromatic carbons |

| ~55 - 65 | Methine carbon at the 2-position of the indandione ring |

Note: Specific assignments for each carbon would require more detailed 2D NMR experiments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Benzoyl-1,3-indandione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 - 1700 | Strong | C=O stretching (Indandione symmetric stretch) |

| ~1710 - 1670 | Strong | C=O stretching (Indandione asymmetric stretch) |

| ~1680 - 1640 | Strong | C=O stretching (Benzoyl ketone) |

| ~1600 - 1450 | Medium-Strong | C=C stretching (Aromatic rings) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Benzoyl-1,3-indandione

| m/z | Interpretation |

| 250 | [M]⁺ (Molecular ion) |

| 147 | [M - C₇H₅O]⁺ (Loss of benzoyl group) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard pulse program is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is typically used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

-

Sample Preparation:

-

KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For direct insertion, a small amount of the solid is placed in a capillary tube.

-

Data Acquisition:

-

EI: The sample is ionized using a high-energy electron beam (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z).

-

ESI: The sample is dissolved in a suitable solvent and infused into the ion source where it is nebulized and ionized. This is a softer ionization technique often used for determining the molecular ion peak.

-

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound can be visualized as follows.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on 2-(4-Methylbenzoyl)indan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indan-1,3-dione and its derivatives are recognized for their versatile chemical properties and a wide range of biological activities. The core indan-1,3-dione structure serves as a privileged scaffold in the development of new therapeutic agents and functional materials. The addition of a 4-methylbenzoyl group at the 2-position is anticipated to modulate the electronic and steric properties of the parent molecule, potentially influencing its biological activity and solid-state structure.

Synthesis and Characterization

The synthesis of 2-acyl-indan-1,3-diones is typically achieved through the acylation of indan-1,3-dione. A general synthetic approach is outlined below.

General Synthesis of 2-Acyl-indan-1,3-diones

A common method for the synthesis of 2-acyl-indan-1,3-diones involves the Claisen condensation reaction.

Experimental Protocol: Synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione (Hypothetical)

-

Materials: Indan-1,3-dione, 4-methylbenzoyl chloride, a suitable base (e.g., sodium hydride or triethylamine), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Procedure:

-

Indan-1,3-dione is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and the base is added portion-wise with stirring.

-

4-Methylbenzoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture.

-

The reaction is allowed to stir at room temperature for several hours until completion, monitored by thin-layer chromatography.

-

The reaction is quenched with a dilute acid solution, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

-

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Crystal Structure Analysis

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific entry for the crystal structure of this compound. Therefore, the quantitative crystallographic data for this compound cannot be presented.

For illustrative purposes, the following table outlines the typical data that would be collected from a single-crystal X-ray diffraction experiment.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₁₂O₃ |

| Formula Weight | 264.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 95.12 |

| γ (°) | 90 |

| Volume (ų) | 1345.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Absorption Coefficient (mm⁻¹) | 0.091 |

| F(000) | 552 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Potential Signaling Pathway Involvement

Derivatives of indan-1,3-dione have been reported to interact with various biological targets. For instance, some derivatives exhibit anticoagulant, anti-inflammatory, or anticancer activities. The specific signaling pathways modulated by this compound are not yet elucidated.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this class of compounds, based on known activities of similar molecules.

Caption: A hypothetical signaling pathway for this compound.

Conclusion

While the specific crystal structure and biological activity of this compound remain to be experimentally determined and reported, this guide provides a framework for its synthesis and characterization based on established methods for related indan-1,3-dione derivatives. The provided protocols and illustrative diagrams serve as a foundation for researchers to design and execute experiments to elucidate the physicochemical properties and biological functions of this compound. Further research is warranted to isolate single crystals for X-ray diffraction analysis and to screen the compound against various biological targets to uncover its potential therapeutic applications.

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Aroyl-1,3-Indandiones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aroyl-1,3-indandione scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From their initial discovery as potent anticoagulants to their more recent exploration as anti-inflammatory, antimicrobial, and potential anticancer agents, these compounds have captivated the attention of researchers for decades. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this versatile class of molecules.

A Historical Perspective: From Dyes to Drugs

The story of 2-aroyl-1,3-indandiones is intrinsically linked to the broader history of 1,3-indandione chemistry. The parent 1,3-indandione molecule was first synthesized in the late 19th century and was initially explored for its utility in the synthesis of dyes. However, its true potential in the biomedical field began to emerge in the mid-20th century.

A significant milestone in this journey was the work of Dieckmann in 1914, who reported the synthesis of 2-phenyl-1,3-indandione[1]. This synthesis, achieved through the condensation of phthalide with benzaldehyde in the presence of sodium ethoxide, laid the groundwork for the exploration of a new class of compounds.

The most notable early application of this scaffold was in the development of oral anticoagulants. Phenindione (2-phenyl-1,3-indandione) was introduced as an anticoagulant in the early 1950s[2]. It functions as a vitamin K antagonist, interfering with the synthesis of clotting factors in the liver[1]. This discovery opened a new chapter in the management of thromboembolic disorders. While effective, phenindione's use has since been largely superseded by other anticoagulants due to a higher incidence of adverse effects[1]. Nevertheless, its discovery was a pivotal moment, demonstrating the therapeutic potential of the 2-aroyl-1,3-indandione core and sparking further research into its derivatives.

Subsequent research has unveiled a wider spectrum of biological activities, including anti-inflammatory, antimicrobial, and rodenticidal properties, establishing the 2-aroyl-1,3-indandione framework as a versatile platform for drug discovery.

Synthetic Pathways: Crafting the Core Structure

The synthesis of 2-aroyl-1,3-indandiones is primarily achieved through well-established condensation reactions, namely the Knoevenagel and Claisen condensations.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of 2-arylidene-1,3-indandiones, which are immediate precursors to 2-aroyl-1,3-indandiones. This reaction involves the condensation of an active methylene compound (1,3-indandione) with an aldehyde or ketone in the presence of a basic catalyst.

Materials:

-

1,3-indandione

-

Substituted aromatic aldehyde

-

Ethanol (absolute)

-

Piperidine

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a solution of 1,3-indandione (1.0 eq) in absolute ethanol in a round-bottom flask, add the substituted aromatic aldehyde (1.1 eq).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water and then a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain the 2-arylidene-1,3-indandione.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Claisen Condensation

The Claisen condensation provides a direct route to 2-aroyl-1,3-indandiones. This reaction involves the condensation of a diester (e.g., diethyl phthalate) with a methyl ketone in the presence of a strong base.

Materials:

-

Diethyl phthalate

-

Aryl methyl ketone

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, add a mixture of diethyl phthalate (1.0 eq) and the aryl methyl ketone (1.0 eq) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into a beaker containing ice and water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aroyl-1,3-indandione.

Biological Activities and Quantitative Data

2-Aroyl-1,3-indandiones exhibit a diverse range of pharmacological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Anticoagulant Activity of 2-Aroyl-1,3-indandione Derivatives

| Compound | Prothrombin Time (s) | Concentration | Reference |

| Phenindione | - | - | [1] |

| 2-(Phenylsulfonyl)-1H-indene-1,3(2H)-dione | 25 | 10 µg/mL | [3] |

| 2-(4-Methylphenylsulfonyl)-1H-indene-1,3(2H)-dione | 28 | 10 µg/mL | [3] |

| 2-(4-Methoxyphenylsulfonyl)-1H-indene-1,3(2H)-dione | 24 | 10 µg/mL | [3] |

| 2-(4-Bromophenylsulfonyl)-1H-indene-1,3(2H)-dione | 30 | 10 µg/mL | [3] |

| 2-(4-Chlorophenylsulfonyl)-1H-indene-1,3(2H)-dione | 26 | 10 µg/mL | [3] |

| 2-(4-Nitrophenylsulfonyl)-1H-indene-1,3(2H)-dione | 22 | 10 µg/mL | [3] |

Note: Prothrombin time is a measure of the extrinsic pathway of coagulation. Longer times indicate greater anticoagulant activity.

Table 2: Anti-inflammatory Activity of 2-Aroyl-1,3-indandione Derivatives

| Compound | Inhibition of Carrageenan-induced Paw Edema (%) | Dose | Reference |

| 2-(Thiophen-2-ylmethylene)-1H-indene-1,3(2H)-dione | 57 | 100 mg/kg | [4] |

| 2-Benzylidene-1H-indene-1,3(2H)-dione | 30 | 100 mg/kg | [4] |

| 2-(Furan-2-ylmethylene)-1H-indene-1,3(2H)-dione | 45 | 100 mg/kg | [4] |

| Indomethacin (Reference) | 50 | 10 mg/kg | [4] |

Table 3: Antimicrobial Activity of 2-Aroyl-1,3-indandione Derivatives

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 2-(Phenylsulfonyl)-1H-indene-1,3(2H)-dione | 9 | 8 | [5] |

| 2-(4-Methylphenylsulfonyl)-1H-indene-1,3(2H)-dione | 9 | 6 | [5] |

| 2-(4-Methoxyphenylsulfonyl)-1H-indene-1,3(2H)-dione | 7 | 8 | [5] |

| 2-(4-Bromophenylsulfonyl)-1H-indene-1,3(2H)-dione | 7 | 6 | [5] |

| 2-(4-Chlorophenylsulfonyl)-1H-indene-1,3(2H)-dione | 7 | 8 | [5] |

| 2-(4-Nitrophenylsulfonyl)-1H-indene-1,3(2H)-dione | 8 | 6 | [5] |

| Ciprofloxacin (Reference) | 5 | 4 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 2-aroyl-1,3-indandiones stem from their ability to interact with various biological targets.

Anticoagulant Activity: Inhibition of Vitamin K Epoxide Reductase

The primary mechanism of anticoagulant action for indandione derivatives is the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR)[1][6][7]. This enzyme is a crucial component of the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, 2-aroyl-1,3-indandiones prevent the regeneration of active vitamin K, leading to the production of under-carboxylated and non-functional clotting factors, thereby impairing the coagulation cascade.

Figure 1: Anticoagulant mechanism of 2-aroyl-1,3-indandiones via VKOR inhibition.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of some 2-aroyl-1,3-indandiones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes[8]. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By blocking the activity of these enzymes, 2-aroyl-1,3-indandiones can reduce the production of prostaglandins, thereby alleviating inflammation and pain. The selectivity of different derivatives for COX-1 versus COX-2 can influence their therapeutic efficacy and side-effect profile.

Figure 2: Anti-inflammatory mechanism via COX enzyme inhibition.

Antimicrobial Activity: A Multifaceted Approach

The precise mechanism of antimicrobial action for 2-aroyl-1,3-indandiones is not as well-defined as their anticoagulant and anti-inflammatory effects. However, it is believed that these compounds may exert their antimicrobial effects through multiple mechanisms, including the disruption of the bacterial cell wall or membrane, and the inhibition of essential enzymes involved in microbial metabolism[9][10]. The lipophilic nature of these compounds may facilitate their entry into microbial cells.

Figure 3: Potential antimicrobial mechanisms of action.

Key Experimental Protocols for Biological Evaluation

In Vitro Anticoagulant Activity: Prothrombin Time (PT) Assay

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent. It assesses the integrity of the extrinsic and common coagulation pathways.

Procedure:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). Centrifuge to obtain platelet-poor plasma.

-

Assay: a. Pre-warm the plasma sample and the thromboplastin-calcium reagent to 37°C. b. To a test tube, add the plasma sample. c. Add the pre-warmed thromboplastin-calcium reagent to the plasma and simultaneously start a timer. d. Observe the mixture for the formation of a fibrin clot. Stop the timer as soon as the clot is detected. e. The time recorded is the prothrombin time.

-

Data Analysis: Compare the PT of plasma treated with the test compound to that of a control plasma. A prolonged PT indicates anticoagulant activity.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandins.

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Incubation: a. In a multi-well plate, add the enzyme (COX-1 or COX-2), a buffer solution, and the test compound at various concentrations. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation and Termination: a. Initiate the reaction by adding arachidonic acid to each well. b. After a specific incubation time, terminate the reaction by adding a stop solution (e.g., a strong acid).

-

Quantification: a. Quantify the amount of prostaglandin E2 (PGE2) produced in each well using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: a. In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth.

-

Inoculation: a. Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: a. Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading the Results: a. After incubation, visually inspect the wells for turbidity (a sign of microbial growth). b. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Drug Development Workflow

The development of a 2-aroyl-1,3-indandione derivative as a therapeutic agent follows a structured pipeline, from initial discovery to clinical trials. Given the multi-target potential of this scaffold, a comprehensive evaluation of its various biological activities is crucial.

Figure 4: A generalized workflow for the development of a 2-aroyl-1,3-indandione-based drug.

Conclusion

The 2-aroyl-1,3-indandione scaffold has a rich history, evolving from a simple chemical curiosity to a cornerstone in the development of anticoagulants and a promising platform for the discovery of new therapeutics with diverse applications. A thorough understanding of its history, synthetic methodologies, and multifaceted biological activities is essential for researchers and drug development professionals seeking to harness the full potential of this remarkable class of compounds. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further exploration and innovation in this exciting field of medicinal chemistry.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phenindione - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Targets for Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Potential Therapeutic Targets of the 2-Acyl-Indan-1,3-dione Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential therapeutic targets of the indan-1,3-dione chemical scaffold. The specific compound, 2-(4-Methylbenzoyl)indan-1,3-dione, has not been extensively studied, and the information herein is extrapolated from research on structurally related indan-1,3-dione derivatives. All quantitative data and experimental protocols are based on these related compounds.

Executive Summary

The indan-1,3-dione core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this structure have been investigated for their potential in oncology, neurodegenerative diseases, inflammation, and thrombosis. This guide provides an in-depth analysis of the key molecular targets modulated by this class of compounds, supported by quantitative data from published literature, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The primary therapeutic avenues for indan-1,3-dione derivatives appear to be through the inhibition of critical enzymes such as kinases, cholinesterases, and proteins involved in pathological aggregation.

Potential Therapeutic Area: Oncology

Indan-1,3-dione derivatives, particularly those cyclized into indenopyrazole structures, have shown promise as anticancer agents by targeting key regulators of the cell cycle and signaling pathways.

Therapeutic Target: Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Certain derivatives of the indan-1,3-dione scaffold have been identified as potent CDK inhibitors.

Data Presentation: CDK Inhibition by Indenopyrazole Derivatives

| Compound Class | Target | IC50 (nM) | Cell Line Cytotoxicity (HCT116) | Reference |

| Indenopyrazoles | CDK2/E | 13 | Not Specified | [1] |

| Indenopyrazoles | CDK1/B | 44 | Not Specified | [1] |

Experimental Protocol: In Vitro CDK Inhibition Assay (Kinase-Glo® Assay)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of a test compound against a specific CDK.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the target kinase (e.g., CDK2/Cyclin E) and its specific substrate (e.g., Histone H1) in kinase buffer.

-

Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target enzyme.

-

Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 5 µL of each concentration of the test compound or vehicle (DMSO) to the wells of a white, opaque 96-well plate.

-

Add 20 µL of the kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualization: CDK Inhibition Experimental Workflow

References

Methodological & Application

Synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Friedel-Crafts acylation reaction. This application note includes a comprehensive experimental procedure, characterization data, and a graphical representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Indan-1,3-dione and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of an aroyl group at the 2-position of the indan-1,3-dione scaffold can lead to compounds with potential anticoagulant, anti-inflammatory, and anticancer properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecular architectures. The protocol herein describes a reliable method for its preparation via a one-pot Friedel-Crafts acylation.

Data Presentation